2-Bromo-3,4,5,6-tetrafluorobenzylalcohol

Physicochemical Properties Thermal Stability Synthesis Planning

Secure a versatile fluorinated building block with an ortho-bromine handle for selective cross-couplings. Enhanced LogP (2.5) and a high boiling point ensure robust performance in medicinal chemistry and material science. Differentiated reactivity outperforms non-brominated analogs, enabling precise C–C bond formation. Ideal for synthesizing hydrophobic scaffolds, liquid crystals, and novel ligands. Order now for reliable synthesis.

Molecular Formula C7H3BrF4O
Molecular Weight 259 g/mol
CAS No. 292621-47-7
Cat. No. B1611739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4,5,6-tetrafluorobenzylalcohol
CAS292621-47-7
Molecular FormulaC7H3BrF4O
Molecular Weight259 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1Br)F)F)F)F)O
InChIInChI=1S/C7H3BrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
InChIKeyZFUAHFYDXOLWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4,5,6-tetrafluorobenzylalcohol (CAS 292621-47-7) – Properties, Sourcing & Key Comparators


2-Bromo-3,4,5,6-tetrafluorobenzylalcohol (CAS 292621-47-7) is a brominated tetrafluorobenzyl alcohol derivative with the molecular formula C₇H₃BrF₄O . This compound is characterized by a benzyl alcohol core featuring four fluorine atoms and one bromine atom on the aromatic ring, imparting unique physicochemical properties [1]. It is primarily utilized as a research chemical and synthetic intermediate in medicinal, environmental, and industrial chemistry . The compound is commercially available from multiple suppliers, including Achemica, BOC Sciences, International Laboratory Limited, and Manchester Organics Ltd., with typical purities of 95–97% .

2-Bromo-3,4,5,6-tetrafluorobenzylalcohol: Why Generic Substitution Is Not Recommended


Closely related tetrafluorobenzyl alcohols and brominated analogs exhibit significantly different physicochemical properties that preclude simple interchange. For example, the presence and position of bromine substitution alters density, boiling point, and lipophilicity (LogP), impacting solubility, reactivity, and downstream synthetic yields . Additionally, the specific bromination pattern influences the compound's utility as a synthetic handle in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the ortho-bromine atom in the target compound provides a unique site for C–C bond formation compared to non-brominated or para-brominated isomers [1].

Quantitative Differentiation Evidence: 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol vs. Key Analogs


Higher Boiling Point of 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol vs. Non-Brominated Analog

The target compound exhibits a boiling point of 232.5 °C at 760 mmHg , which is approximately 7.5–12.5 °C higher than the non-brominated analog 2,3,5,6-tetrafluorobenzyl alcohol (CAS 4084-38-2), which boils at 220–225 °C . This difference is attributed to the presence of the heavier bromine atom, increasing molecular weight and intermolecular forces.

Physicochemical Properties Thermal Stability Synthesis Planning

Increased Density of 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol vs. Non-Brominated Analog

The target compound has a density of 1.9 g/cm³ , which is significantly higher than the density of the non-brominated analog 2,3,5,6-tetrafluorobenzyl alcohol (1.5 g/cm³) . The 27% increase in density is due to the greater atomic mass of bromine.

Physical Properties Formulation Material Science

Enhanced Lipophilicity (LogP) of 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol vs. Non-Brominated Analog

The calculated LogP for 2-bromo-3,4,5,6-tetrafluorobenzylalcohol is 2.49780 , which is substantially higher than that of the non-brominated analog 2,3,5,6-tetrafluorobenzyl alcohol (LogP = 1.73530) . The addition of a single bromine atom increases the partition coefficient by approximately 0.76 log units, indicating greater lipophilicity.

Lipophilicity Drug Design Bioavailability

Similar Physicochemical Properties to the 4-Bromo Isomer but with Distinct Reactivity Potential

The target compound and its 4-bromo isomer (CAS 75865-45-1) share nearly identical density (1.9 g/cm³), boiling point (232.5 °C vs. 231.4 °C), and LogP (2.49780 for both) . However, the ortho-bromine in the target compound offers a distinct site for sterically controlled cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to the para-bromine in the isomer [1].

Isomer Comparison Reactivity Cross-Coupling

Potential Utility as a Pyrethroid Intermediate Based on Class-Level Patent Evidence

US Patent 4,714,790 discloses a process for preparing 2-substituted-3,4,5,6-tetrafluorobenzyl alcohols, including 2-methyl, 2-ethyl, 2-phenyl, and 2-allyl derivatives, which are useful intermediates for pyrethroid insecticides [1]. While 2-bromo-3,4,5,6-tetrafluorobenzylalcohol is not explicitly exemplified, the patent teaches that such 2-substituted tetrafluorobenzyl alcohols can be converted to insecticidal esters. The bromine atom in the target compound may serve as a handle for further functionalization or as a precursor to 2-substituted derivatives via cross-coupling.

Agrochemical Synthesis Pyrethroids Insecticide Intermediates

Application Scenarios for 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol in R&D and Industry


Synthesis of Lipophilic Drug Candidates via Suzuki-Miyaura Cross-Coupling

The ortho-bromine atom in 2-bromo-3,4,5,6-tetrafluorobenzylalcohol provides a site for palladium-catalyzed cross-coupling with aryl boronic acids, enabling the introduction of diverse aromatic groups . The resulting biaryl derivatives, coupled with the compound's enhanced lipophilicity (LogP 2.5 vs. 1.7 for the non-brominated analog), may serve as privileged scaffolds in medicinal chemistry programs targeting hydrophobic binding pockets or improving membrane permeability [1].

Development of Fluorinated Agrochemical Intermediates

Given the precedent for 2-substituted tetrafluorobenzyl alcohols as intermediates for pyrethroid insecticides , this compound can be utilized to prepare novel 2-substituted derivatives through cross-coupling or nucleophilic substitution. The higher boiling point (232.5 °C) and density (1.9 g/cm³) relative to non-brominated analogs may also offer advantages in formulation stability and handling during large-scale syntheses [1].

Building Block for Fluorinated Materials and Specialty Chemicals

The unique combination of a benzylic alcohol and an ortho-bromine atom on a tetrafluorinated aromatic ring makes this compound a versatile building block for constructing fluorinated ligands, polymers, or liquid crystals. The compound's density and boiling point distinguish it from non-brominated alternatives, allowing for tailored material properties .

Research on Halogen Bonding and Non-Covalent Interactions

The presence of both bromine and multiple fluorine atoms creates a molecular surface amenable to halogen bonding studies. Researchers investigating the interplay between σ-hole interactions (bromine) and hydrogen bonding (alcohol) in fluorinated aromatic systems may find this compound a valuable model substrate .

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